Syringétine

Vue d'ensemble

Description

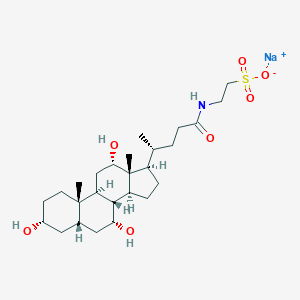

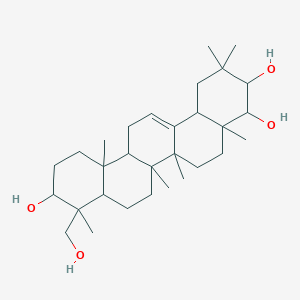

La syringétine est un flavonol O-méthylé, un type de flavonoïde. On la trouve dans les raisins rouges, la Lysimachia congestiflora et le Vaccinium uliginosum (myrtilles des marais). C'est l'un des composés phénoliques présents dans le vin. La this compound est connue pour ses diverses propriétés pharmacologiques, notamment ses activités antioxydante, antimutagène, hépatoprotectrice, antidiabétique et antilipogénique .

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

Syringetin, an O-methylated flavonol, is known for its wide spectrum of pharmacological activities . It primarily targets key enzymes responsible for the development of metabolic diseases and cancer cell proliferation . In the context of melanogenesis, syringetin interacts with proteins such as MITF, tyrosinase, TRP-1, and TRP-2 .

Mode of Action

Syringetin interacts with its targets to induce various biological effects. For instance, it induces human osteoblast differentiation through the bone morphogenetic protein-2/extracellular signal-regulated kinase 1/2 (BMP-2/ERK1/2) pathway . In cancer cells, syringetin can inhibit growth via the induction of cell cycle arrest in the G2/M phase and initiation of apoptosis .

Biochemical Pathways

Syringetin affects several biochemical pathways. In melanogenesis, it inhibits ERK and PI3K/Akt phosphorylation by stimulating p38, JNK, PKA phosphorylation levels, subsequently stimulating MITF and TRP upregulation, resulting in the activation of melanin synthesis . Furthermore, syringetin activates phosphorylation of GSK3β and β-catenin, suggesting that syringetin stimulates melanogenesis through the GSK3β/β-catenin signal pathway .

Pharmacokinetics

The pharmacokinetics of syringetin, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. Methylation of free hydroxyl groups in flavonoids like syringetin greatly enhances the metabolic stability and increases membrane transport, facilitating absorption and improving oral bioavailability of flavonoids .

Result of Action

The molecular and cellular effects of syringetin’s action are diverse. It has been shown to stimulate melanin production and tyrosinase activity in a concentration-dependent manner . In cancer cells, exposure to syringetin induced a dose-dependent reduction in cyclin D1 and COX-2 levels, which are up-regulated in many cancers .

Analyse Biochimique

Biochemical Properties

Syringetin is known for its antioxidant, antimutagenic, hepatoprotective, antidiabetic, and antilipogenic properties . It also inhibits carcinogenesis and cancer development . The biochemical diversity of flavonoids like Syringetin is based on glycosylation, methylation, acylation, and many other modifications of the flavonoid backbone .

Cellular Effects

In cells exposed to Syringetin, there was a 16.7% reduction in the proportion of cells in G0/G1 and a 16.1% increase in the proportion in G2/M . Syringetin is capable of inhibiting the growth of cancer cells both via the induction of cell cycle arrest in the G2/M phase and the initiation of apoptosis .

Molecular Mechanism

Syringetin induces a dose-dependent reduction in cyclin D1 and COX-2 levels, which are up-regulated in many cancers . This suggests that Syringetin exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Metabolic Pathways

Syringetin is involved in the flavonoid biosynthesis pathway . Eight chalcone synthase genes involved in flavonoid biosynthesis were identified and play a central role in color change .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La syringétine peut être synthétisée par méthylation de la myricétine. Le processus implique l'utilisation d'agents méthylants tels que le sulfate de diméthyle ou l'iodure de méthyle en présence d'une base comme le carbonate de potassium. La réaction se produit généralement dans un solvant organique tel que l'acétone ou le diméthylformamide à des températures élevées .

Méthodes de production industrielle

La production industrielle de this compound implique souvent l'extraction de sources naturelles telles que les raisins rouges et d'autres plantes. La chromatographie en contre-courant à haute vitesse (HSCCC) est une technique utilisée pour l'isolement préparatif et la purification de la this compound à partir d'extraits végétaux. Cette méthode implique un système de solvant biphasique et permet une séparation efficace de la this compound des autres flavonoïdes .

Analyse Des Réactions Chimiques

Types de réactions

La syringétine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former des quinones et d'autres produits d'oxydation.

Réduction : La réduction de la this compound peut conduire à la formation de dihydroflavonols.

Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénoalcanes et les chlorures d'acyle sont utilisés dans les réactions de substitution.

Principaux produits

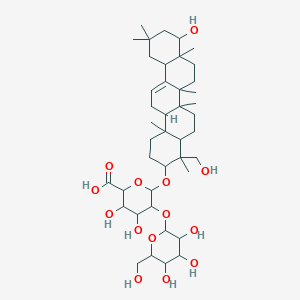

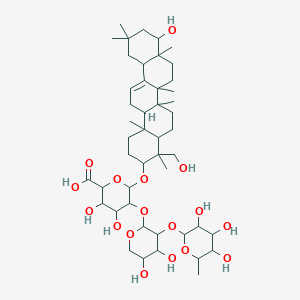

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que le this compound-3-O-glucoside et le this compound-3-O-rutinoside .

Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : La this compound est étudiée pour ses propriétés antioxydantes et sa capacité à piéger les radicaux libres.

Médecine : La this compound a montré un potentiel dans l'inhibition de la croissance des cellules cancéreuses en induisant l'arrêt du cycle cellulaire et l'apoptose.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies :

Activité antioxydante : La this compound piège les radicaux libres et réduit le stress oxydatif.

Activité anticancéreuse : Elle induit l'arrêt du cycle cellulaire en phase G2/M et initie l'apoptose en réduisant les niveaux de cycline D1 et de COX-2.

Mélanogenèse : La this compound stimule la production de mélanine en augmentant l'expression des protéines MITF, tyrosinase, TRP-1 et TRP-2.

Comparaison Avec Des Composés Similaires

La syringétine est comparée à d'autres composés similaires tels que :

Laricitrine : Un autre flavonol O-méthylé avec des propriétés antioxydantes et anticancéreuses similaires.

Ayanine : Connue pour ses activités anti-inflammatoires et anticancéreuses.

Isorhamnétine : Elle présente des propriétés hépatoprotectrices et antidiabétiques.

La this compound est unique en raison de sa double méthylation aux positions 3' et 5', ce qui améliore sa stabilité métabolique et sa biodisponibilité par rapport à ses analogues non méthylés .

Propriétés

IUPAC Name |

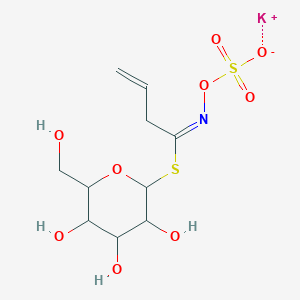

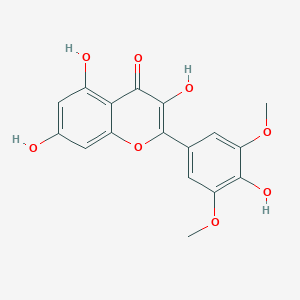

3,5,7-trihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O8/c1-23-11-3-7(4-12(24-2)14(11)20)17-16(22)15(21)13-9(19)5-8(18)6-10(13)25-17/h3-6,18-20,22H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMAPBJVXOGOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196074 | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4423-37-4 | |

| Record name | Syringetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4423-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syringetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004423374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Syringetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SYRINGETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J68JG79B9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does syringetin promote melanogenesis?

A1: Syringetin stimulates melanin production by increasing tyrosinase activity and the expression of melanogenic proteins like MITF, tyrosinase, TRP-1, and TRP-2. This occurs through the activation of p38, JNK, and PKA signaling pathways, while simultaneously inhibiting ERK and PI3K/Akt phosphorylation [, ]. Additionally, syringetin activates GSK3β and β-catenin phosphorylation, reducing β-catenin protein levels and further contributing to melanogenesis [].

Q2: Can syringetin be used to treat bone diseases?

A2: Research suggests that syringetin promotes human osteoblast differentiation, potentially aiding in bone formation. This effect is mediated by the bone morphogenetic protein-2 (BMP-2)/extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Syringetin increases BMP-2 production, leading to SMAD1/5/8 and ERK1/2 activation, ultimately stimulating osteoblast maturation and differentiation [].

Q3: How does syringetin affect osteoclastogenesis in the context of cancer?

A3: Syringetin exhibits a suppressive effect on osteoclastogenesis, particularly in the context of lung adenocarcinoma-induced bone metastasis. It achieves this by inhibiting the AKT/mTOR signaling pathway, a crucial player in osteoclast formation. Syringetin also disrupts the interplay between osteoblasts and osteoclasts by suppressing the stimulatory effect of lung adenocarcinoma cells on M-CSF and RANKL production in osteoblasts, while promoting OPG production [].

Q4: Does syringetin exhibit preferential radiosensitization towards cancer cells?

A4: Yes, syringetin demonstrates a more pronounced radiosensitizing effect on cancer cells compared to normal cells. This selective action is attributed to its ability to enhance Caspase-3-mediated apoptosis, leading to increased cell death specifically in cancerous cells [].

Q5: Can syringetin impact lipid metabolism?

A5: Studies on coix seed polyphenols, which include syringetin, suggest potential benefits for lipid metabolism. These polyphenols, particularly the easily digestible ones like syringetin, have demonstrated the ability to reduce triglyceride accumulation during adipocyte differentiation and promote the browning of adipocytes [].

Q6: What is the molecular formula and weight of syringetin?

A6: The molecular formula of syringetin is C17H14O9, and its molecular weight is 362.29 g/mol.

Q7: What are the key structural features of syringetin?

A7: Syringetin is a flavonol, a class of flavonoids, with a characteristic three-ring structure (C6-C3-C6). It possesses two methoxy groups at positions 3' and 5' on the B-ring, differentiating it from its parent compound, myricetin [, , ].

Q8: How do methyl substitutions on the B-ring affect the bioactivity of myricetin derivatives?

A8: Research suggests that methyl substitutions on the B-ring of myricetin, such as those observed in syringetin, do not abolish its life-span extending effects in Caenorhabditis elegans. Interestingly, these methylated derivatives exhibit enhanced stress resistance, which is dependent on the transcription factor DAF-16. This suggests that B-ring hydroxyl groups are not essential for the life-span extending effect, while methylation might enhance specific bioactivities [].

Q9: What is the role of the double bond and hydroxyl group in the antiaggregatory activity of flavonoids like syringetin?

A9: Structural analysis of potent antiaggregatory flavonoids, including syringetin, suggests that the presence of a double bond at the C2-C3 position and a hydroxyl group at the C3 position of the C-ring contributes to their activity. This structure likely interferes with platelet signaling pathways, potentially through the inhibition of phosphatidyl-inositol synthesis [].

Q10: What is known about the bioavailability of syringetin?

A10: Studies using a MKN28/Caco-2 continuous transport model indicate that syringetin exhibits high transmembrane transport efficiency, suggesting good bioavailability. This is likely attributed to the methylation reactions occurring in the Caco-2 cell monolayer membrane [].

Q11: Are there any known drug-transporter interactions or effects on drug-metabolizing enzymes associated with syringetin?

A11: Currently, the research papers provided do not offer specific details about drug-transporter interactions or the effects of syringetin on drug-metabolizing enzymes.

Q12: What analytical methods are employed to identify and quantify syringetin in plant extracts?

A12: Several analytical techniques are used to characterize and quantify syringetin, including:

- **High-Performance Liquid Chromatography (HPLC) ** coupled with various detectors like diode-array detection (DAD) [, , , ], mass spectrometry (MS) [, , , , , , ], tandem mass spectrometry (MS/MS) [, , , ].

- Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry (QTOF/MS) [] and Q exactive hybrid quadrupole-orbitrap high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS) [].

- **Micellar Electrokinetic Chromatography (MEKC) ** with diode array detection [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.